molecular formula C7H6BrNO2 B041307 4-Nitrobenzyl bromide CAS No. 100-11-8

4-Nitrobenzyl bromide

Cat. No.: B041307
CAS No.: 100-11-8
M. Wt: 216.03 g/mol
InChI Key: VOLRSQPSJGXRNJ-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is primarily used as an organic synthesis reagent and an intermediate in dye production . This compound is known for its reactivity due to the presence of both a nitro group and a bromomethyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl bromide can be synthesized through the bromination of 4-nitrotoluene. The process involves the use of bromine or bromine-generating reagents such as N-bromosuccinimide (NBS) under specific conditions . The reaction typically requires a solvent like carbon tetrachloride and is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the irradiation of a reaction mixture containing 4-nitrotoluene, bromine, and bromic acid with visible light. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and hydrochloric acid.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.

    Reduction: Zinc dust and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Nucleophilic Substitution: Products include 4-nitrobenzyl derivatives such as 4-nitrobenzyl alcohol or 4-nitrobenzyl amine.

    Reduction: The major product is 4-aminobenzyl bromide.

    Oxidation: Products can vary depending on the oxidizing agent used.

Scientific Research Applications

4-Nitrobenzyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl bromide primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles. This reactivity is utilized in various synthetic applications, where the compound acts as a key intermediate .

Comparison with Similar Compounds

  • 2-Nitrobenzyl bromide
  • 3-Nitrobenzyl bromide
  • 4-Nitrobenzyl chloride

Comparison: 4-Nitrobenzyl bromide is unique due to the position of the nitro group, which significantly influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound is more commonly used in synthetic applications due to its higher reactivity and ease of handling .

Properties

IUPAC Name

1-(bromomethyl)-4-nitrobenzene
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VOLRSQPSJGXRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
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DSSTOX Substance ID

DTXSID7049392
Record name 4-Nitrobenzylbromide
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Molecular Weight

216.03 g/mol
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Physical Description

Off-white or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl bromide
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CAS No.

100-11-8
Record name 4-Nitrobenzyl bromide
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Record name 4-Nitrobenzyl bromide
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Record name 4-Nitrobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-4-nitro-
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Record name 4-Nitrobenzylbromide
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Record name α-bromo-4-nitrotoluene
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Record name P-NITROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

4-nitrobenzyl alcohol (6 g, 39 mmoles) is put into solution in dichloromethane (100 ml) and carbon tetrabromide (14.9 g, 45 mmoles) is added. Triphenylphosphine (11.8 g, 45 mmoles) is added in portions to the medium at 0° C. Then the mixture is agitated for 2 hours at ambient temperature. The solvent is evaporated off and the product obtained is purified on silica gel in an ethyl acetate/heptane mixture (1/2). It is obtained in the form of white needle-shaped crystals (7.2 g; 85%). Melting point: 97-98° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-nitrobenzyl alcohol (6 g, 39 mmoles) is put into solution in dichloromethane (100 ml) and carbon tetrabromide (14.9 g, 45 mmoles) is added. Triphenylphosphne (11.8 g, 45 mmoles) is added in portions to the medium at 0° C. Then the mixture is agitated for 2 hours at ambient temperature. Th e solvent is evaporated off and the product obtained is purified on silica gel in an ethyl acetate/heptane mixture (1/2). It is obtained in the form of white needle-shaped crystals (7.2 g; 85%). Melting point: 97-98° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (1.51 g, 8.509 mmol) was added to a solution of 1-methyl-4-nitrobenzene (1.2 g, 7.735 mmol) in carbon tetrachloride. 70% benzoyl peroxide (cat. 120 mg) was added to the mixture at room temperature. The mixture was refluxed. After 24 h the mixture was extracted with ethyl acetate, dried over magnesium sulfate. Evaporation of the ethyl acetate and purification by column chromatography yielded 1-(bromomethyl)-4-nitrobenzene.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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